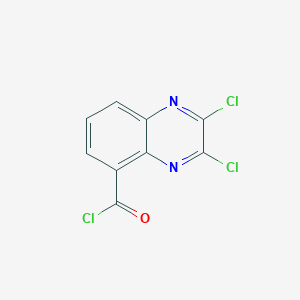
5-((Hex-5-en-1-yloxy)methyl)quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((Hex-5-en-1-yloxy)methyl)quinolin-8-ol is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a hex-5-en-1-yloxy methyl group attached, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Hex-5-en-1-yloxy)methyl)quinolin-8-ol typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Attachment of the Hex-5-en-1-yloxy Methyl Group: This step involves the reaction of the quinoline core with hex-5-en-1-ol in the presence of a suitable base, such as sodium hydride, to form the desired ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-((Hex-5-en-1-yloxy)methyl)quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the quinoline nitrogen or at the hex-5-en-1-yloxy methyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride, alkyl halides, and other nucleophiles.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-((Hex-5-en-1-yloxy)methyl)quinolin-8-ol has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.
Coordination Chemistry: The compound can act as a ligand in coordination complexes with transition metals, which are studied for their catalytic and electronic properties.
Material Science: Quinoline derivatives are explored for their use in organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 5-((Hex-5-en-1-yloxy)methyl)quinolin-8-ol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The quinoline core can intercalate with DNA, inhibit topoisomerase enzymes, or interact with other cellular targets, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinolin-8-ol: A simpler quinoline derivative without the hex-5-en-1-yloxy methyl group.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinoxaline: A related nitrogen-containing heterocycle with similar chemical properties.
Uniqueness
5-((Hex-5-en-1-yloxy)methyl)quinolin-8-ol is unique due to the presence of the hex-5-en-1-yloxy methyl group, which can impart distinct chemical and biological properties compared to other quinoline derivatives. This structural feature may enhance its solubility, bioavailability, and interaction with specific molecular targets.
Properties
CAS No. |
870134-56-8 |
|---|---|
Molecular Formula |
C16H19NO2 |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
5-(hex-5-enoxymethyl)quinolin-8-ol |
InChI |
InChI=1S/C16H19NO2/c1-2-3-4-5-11-19-12-13-8-9-15(18)16-14(13)7-6-10-17-16/h2,6-10,18H,1,3-5,11-12H2 |
InChI Key |
MXNWSOGYLJTBSK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCOCC1=C2C=CC=NC2=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1-(4-Methoxyphenyl)-4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B11856058.png)
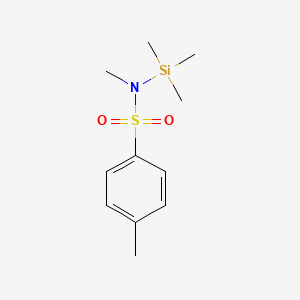
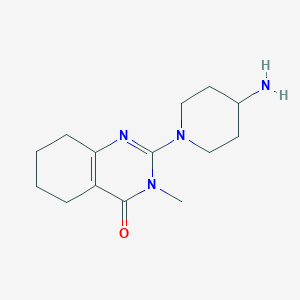
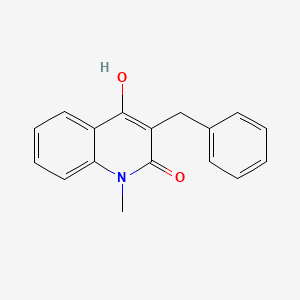




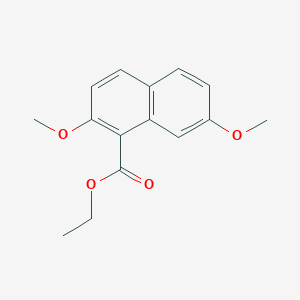
![4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11856096.png)
